molecular formula C20H20N4O3S B12269746 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12269746
M. Wt: 396.5 g/mol
InChI Key: SUQBVDPAUYDRQU-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage to a phenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The piperidinyl-oxy linkage is then formed, and finally, the phenyl-thiazole moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a methoxy radical, while reduction of the thiazole ring can yield a dihydrothiazole derivative.

Scientific Research Applications

5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
  • 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline
  • 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}benzimidazole

Uniqueness

What sets 5-Methoxy-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine apart from similar compounds is its specific substitution pattern and the unique combination of functional groups. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyl-1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C20H20N4O3S/c1-26-16-11-21-20(22-12-16)27-15-7-9-24(10-8-15)19(25)18-23-17(13-28-18)14-5-3-2-4-6-14/h2-6,11-13,15H,7-10H2,1H3

InChI Key

SUQBVDPAUYDRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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